molecular formula C18H12N2O2S3 B4176720 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone

2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone

Cat. No. B4176720
M. Wt: 384.5 g/mol
InChI Key: GRYKLPHLMCOFIZ-UHFFFAOYSA-N
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Description

The compound “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” is a derivative of thieno[2,3-d]pyrimidin . Thieno[2,3-d]pyrimidin derivatives have been investigated for their potential as inhibitors of FGFR1, a receptor that plays a crucial role in oncogenesis and oncogenic angiogenesis .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives, including “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone”, involves the design of new morpholine-based compounds . These compounds maintain the common pharmacophoric features of several potent PI3K inhibitors .


Molecular Structure Analysis

The molecular structure of “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” and its derivatives has been analyzed using molecular modeling studies . These studies have investigated the binding of active compounds with FGFR1 kinase .


Chemical Reactions Analysis

The chemical reactions involving “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” and its derivatives have been studied in the context of their antiproliferative activity . These compounds have been tested for selectivity and antiproliferative activity .

Mechanism of Action

The mechanism of action of “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” and its derivatives involves the inhibition of FGFR1 . FGFR1 is an important anti-cancer target, and these compounds have been designed as inhibitors of this receptor .

Future Directions

The future directions for research on “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” and its derivatives involve the optimization of these compounds to serve as new chemical entities for discovering new anticancer agents . The results of current research may help to identify new thienopyrimidines with optimized cell growth inhibitory activity .

properties

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S3/c21-13(14-7-4-8-23-14)10-25-18-19-16(22)15-12(9-24-17(15)20-18)11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYKLPHLMCOFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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